N-(4-fluorophenyl)-N-methylcarbamoyl chloride
Overview
Description
N-(4-fluorophenyl)-N-methylcarbamoyl chloride is an organic compound characterized by the presence of a fluorophenyl group attached to a carbamoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-methylcarbamoyl chloride typically involves the reaction of 4-fluoroaniline with phosgene in the presence of a base such as pyridine. The reaction proceeds as follows:
Starting Materials: 4-fluoroaniline and phosgene.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under cooling to control the exothermic nature of the reaction.
Procedure: 4-fluoroaniline is dissolved in an appropriate solvent (e.g., dichloromethane), and phosgene is introduced slowly while maintaining the temperature below 0°C. Pyridine is added to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The resulting this compound is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction parameters, minimizing the risk associated with handling phosgene.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form N-(4-fluorophenyl)-N-methylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to N-(4-fluorophenyl)-N-methylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Carbamates: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
N-(4-fluorophenyl)-N-methylamine: Formed by reduction.
Scientific Research Applications
N-(4-fluorophenyl)-N-methylcarbamoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-N-methylcarbamoyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-methylcarbamoyl chloride
- N-(4-bromophenyl)-N-methylcarbamoyl chloride
- N-(4-methylphenyl)-N-methylcarbamoyl chloride
Uniqueness
N-(4-fluorophenyl)-N-methylcarbamoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of fluorinated organic molecules.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methylcarbamoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBDZQWYXALRHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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